molecular formula C9H10OS2 B1216301 Acetyl benzyl disulfide CAS No. 5797-02-4

Acetyl benzyl disulfide

Cat. No.: B1216301
CAS No.: 5797-02-4
M. Wt: 198.3 g/mol
InChI Key: MLZUENUQJKVZKC-UHFFFAOYSA-N
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Description

Acetyl benzyl disulfide is an organic compound characterized by the presence of two sulfur atoms connected by a single bond, with an acetyl group and a benzyl group attached to each sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl benzyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols. For instance, benzyl thiol can be oxidized using molecular oxygen in the presence of ethanol to form benzyl disulfide, which can then be acetylated to produce this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis method. This involves reacting benzyl chloride with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at elevated temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Acetyl benzyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be cleaved through oxidation, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to thiols using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Acetyl benzyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetyl benzyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds, which can stabilize protein structures. The acetyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

    Benzyl disulfide: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Dibenzyl disulfide: Similar structure but without the acetyl group, leading to different reactivity and applications.

    Acetyl disulfide: Contains an acetyl group but lacks the benzyl group, resulting in different chemical properties.

Uniqueness: Acetyl benzyl disulfide is unique due to the presence of both acetyl and benzyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

S-benzylsulfanyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZUENUQJKVZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206703
Record name Acetyl benzyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5797-02-4
Record name Acetyl benzyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl benzyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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